Sphingosine-1-Phosphate (d17:1): A Technical Guide for Researchers
Sphingosine-1-Phosphate (d17:1): A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction to Sphingosine-1-Phosphate
Sphingosine-1-phosphate (S1P) is a bioactive signaling sphingolipid that plays a critical role in a multitude of physiological and pathological processes.[1][2][3] As a ligand for a family of five G protein-coupled receptors (GPCRs), designated S1P₁₋₅, it modulates fundamental cellular responses including proliferation, migration, survival, and differentiation.[4][5][6] The S1P signaling axis is a key regulator of the immune, vascular, and nervous systems, making it a highly attractive target for therapeutic intervention in a range of diseases such as autoimmune disorders, cancer, and cardiovascular conditions.[1][5][7][8]
This guide provides a comprehensive overview of Sphingosine-1-phosphate, with a specific focus on the synthetic analog, Sphingosine-1-phosphate (d17:1). While the endogenous and most studied form of S1P possesses an 18-carbon (d18:1) sphingoid backbone, the d17:1 variant serves as an essential tool in the precise quantification of endogenous S1P levels, a critical aspect of research in this field.[9]
Chemical Structure and Properties of S1P (d17:1)
Sphingosine-1-phosphate (d17:1) is a synthetic sphingolipid characterized by a 17-carbon sphingoid base.[9][10] Its structure is analogous to the endogenous S1P (d18:1), differing only by the length of the hydrocarbon chain. This subtle structural difference allows it to be distinguished from the endogenous form by mass spectrometry, making it an ideal internal standard for quantification assays.[9]
| Property | Sphingosine-1-phosphate (d17:1) |
| Chemical Formula | C₁₇H₃₆NO₅P[9][10] |
| Molecular Weight | 365.45 g/mol [9][10] |
| CAS Number | 474923-27-8[9][10] |
| Synonyms | D-erythro-Sphingosine C17-phosphate, S1P (d17:1)[9] |
| Appearance | Crystalline solid[9] |
| Primary Use | Internal standard for S1P quantification[9] |
The S1P Signaling Axis: Biosynthesis, Receptors, and Degradation
The physiological effects of S1P are tightly regulated by a dynamic balance between its synthesis, secretion, receptor binding, and degradation.
Biosynthesis
S1P is generated intracellularly from the precursor molecule sphingosine (B13886), a product of ceramide metabolism.[11] The phosphorylation of sphingosine is catalyzed by two isoenzymes, sphingosine kinase 1 (SphK1) and sphingosine kinase 2 (SphK2).[3][12] While SphK1 is primarily located in the cytoplasm and translocates to the plasma membrane upon activation, SphK2 is found in the nucleus, mitochondria, and endoplasmic reticulum.[3][12]
S1P Receptors and Downstream Signaling
Once synthesized, S1P can act intracellularly as a second messenger or be transported out of the cell to signal in an autocrine or paracrine manner by binding to its five specific S1P receptors (S1PRs).[5][6] These receptors are differentially expressed across various cell types and couple to different heterotrimeric G proteins, leading to the activation of a diverse array of downstream signaling pathways.[4][6][13]
| Receptor | G Protein Coupling | Key Downstream Pathways | Primary Functions |
| S1P₁ | Gᵢ/ₒ[6] | PI3K/Akt, MAPK/ERK, Rac | Lymphocyte trafficking, endothelial barrier function, vascular development[5][6][14] |
| S1P₂ | Gᵢ/ₒ, G₁₂/₁₃, Gᵩ[6] | Rho, PLC, Rac | Inhibition of cell migration, vascular tone regulation, auditory function[2] |
| S1P₃ | Gᵢ/ₒ, Gᵩ, G₁₂/₁₃ | PLC, Rho, MAPK/ERK | Cardiac function, vascular permeability, inflammation[2][14] |
| S1P₄ | Gᵢ/ₒ, G₁₂/₁₃ | - | Immune cell trafficking and function (lymphoid and hematopoietic tissues)[4][15] |
| S1P₅ | Gᵢ/ₒ | - | Natural killer cell trafficking, central nervous system function[4][15] |
Degradation
The S1P signaling cascade is terminated by its irreversible degradation by S1P lyase, which cleaves S1P into phosphoethanolamine and hexadecenal, or by dephosphorylation back to sphingosine by S1P phosphatases.[12][14]
S1P Signaling Pathways
The binding of S1P to its receptors initiates a cascade of intracellular events that ultimately dictate the cellular response. The following diagram illustrates the major signaling pathways activated by S1P receptors.
Caption: S1P Receptor Signaling Pathways.
Experimental Protocols: Quantification of S1P using S1P (d17:1)
Accurate quantification of endogenous S1P levels in biological samples is crucial for understanding its physiological and pathological roles. Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose, offering high sensitivity and specificity.[16] S1P (d17:1) is the preferred internal standard in these protocols due to its chemical similarity to endogenous S1P (d18:1) and its distinct mass, which allows for precise differentiation and quantification.[9]
General Workflow for S1P Quantification by LC-MS/MS
-
Sample Collection and Preparation:
-
Lipid Extraction:
-
Spike the sample with a known amount of S1P (d17:1) internal standard.
-
Perform lipid extraction using a solvent system, typically a modified Bligh-Dyer method with acidified chloroform/methanol.[16] This step isolates the lipid fraction containing S1P from other cellular components.
-
-
Sample Reconstitution:
-
Evaporate the organic solvent under a stream of nitrogen.
-
Reconstitute the dried lipid extract in a solvent compatible with the LC-MS/MS system, such as methanol.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate the lipids using a reverse-phase high-performance liquid chromatography (HPLC) column.
-
Detect and quantify S1P and the S1P (d17:1) internal standard using a triple-quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This mode allows for the specific detection of the parent and fragment ions for both analytes.
-
-
Data Analysis:
-
Calculate the ratio of the peak area of endogenous S1P (d18:1) to the peak area of the S1P (d17:1) internal standard.
-
Determine the concentration of endogenous S1P in the original sample by comparing this ratio to a standard curve generated with known concentrations of S1P (d18:1).
-
Caption: Workflow for S1P Quantification using S1P (d17:1).
Role of S1P in Drug Development
The pivotal role of S1P signaling in various diseases has led to the development of therapeutic agents that modulate this pathway.[7][19] Fingolimod (B1672674) (FTY720), the first-in-class S1P receptor modulator, was approved for the treatment of relapsing-remitting multiple sclerosis.[7] It acts as a functional antagonist by causing the internalization and degradation of S1P₁ receptors on lymphocytes, thereby preventing their egress from lymph nodes and reducing neuroinflammation.[20]
The success of fingolimod has spurred the development of more selective S1P receptor modulators with improved safety profiles.[20][21] These second-generation drugs, such as ozanimod (B609803) and etrasimod, have recently gained FDA approval for the treatment of ulcerative colitis.[22] The ongoing research and development in this area highlight the therapeutic potential of targeting the S1P signaling pathway for a wide range of autoimmune and inflammatory diseases.[19][20]
Conclusion
Sphingosine-1-phosphate is a critical lipid mediator with profound implications for human health and disease. The synthetic analog, S1P (d17:1), while not a direct therapeutic agent, is an indispensable tool for researchers, enabling the accurate and reliable quantification of endogenous S1P levels. A thorough understanding of the S1P signaling axis, facilitated by precise measurement techniques, is paramount for the continued development of novel therapeutics targeting this complex and vital pathway. The information presented in this guide provides a foundational understanding for researchers, scientists, and drug development professionals working in this exciting and rapidly evolving field.
References
- 1. Physiological and pathological actions of sphingosine 1-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An update on sphingosine-1-phosphate and other sphingolipid mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sphingosine-1-phosphate - Wikipedia [en.wikipedia.org]
- 4. Sphingosine-1-phosphate receptor - Wikipedia [en.wikipedia.org]
- 5. An update on the biology of sphingosine 1-phosphate receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sphingosine 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sphingosine-1-phosphate receptor modulator - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. caymanchem.com [caymanchem.com]
- 10. larodan.com [larodan.com]
- 11. Sources, metabolism, and regulation of circulating sphingosine-1-phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metabolism and Detection of Sphingosine-1-Phosphate - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 13. SPHINGOSINE-1-PHOSPHATE SIGNALING AND ITS ROLE IN DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Emerging biology of sphingosine-1-phosphate: its role in pathogenesis and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sphingosine-1-phosphate receptors and innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantification of sphingosine-1-phosphate and related sphingolipids by liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Quantification of sphingosine 1-phosphate by validated LC-MS/MS method revealing strong correlation with apolipoprotein M in plasma but not in serum due to platelet activation during blood coagulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Quantification of sphingosine 1-phosphate by validated LC-MS/MS method revealing strong correlation with apolipoprotein M in plasma but not in serum due to platelet activation during blood coagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. [The drug development based on sphingosine-1-phosphate signaling pathway] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Sphingosine 1-Phosphate Receptor Modulators and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. The discovery and development of the sphingosine 1-phosphate receptor modulator ozanimod in ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
